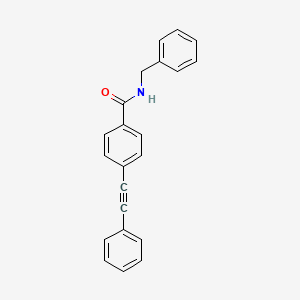![molecular formula C15H9BrF3NO3 B5963821 [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate](/img/structure/B5963821.png)
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate is an organic compound that features a trifluoroacetyl group, an amino group, and a bromobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 4-aminophenyl trifluoroacetate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Compounds with a trifluoromethyl group.
Oxidation: Compounds with a nitro group.
科学的研究の応用
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be incorporated into polymers and materials to enhance their thermal stability and chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with notable biological activities.
Uniqueness
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
特性
IUPAC Name |
[4-[(2,2,2-trifluoroacetyl)amino]phenyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3NO3/c16-10-3-1-9(2-4-10)13(21)23-12-7-5-11(6-8-12)20-14(22)15(17,18)19/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCUGUYFQTUJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromophenyl)sulfonyl]-N'-(1-methylethylidene)-4-piperidinecarbohydrazide](/img/structure/B5963746.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5963750.png)
![6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5963753.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)
![2-(2,2-dimethylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963773.png)
![3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B5963777.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5963789.png)
![1-(4-Methylpiperazin-1-yl)-3-[1-(2-propan-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B5963792.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5963798.png)
![2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5963807.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5963829.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B5963848.png)
